1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 164526-09-4
VCID: VC14895662
InChI: InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

CAS No.: 164526-09-4

Cat. No.: VC14895662

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one - 164526-09-4

Specification

CAS No. 164526-09-4
Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
IUPAC Name 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one
Standard InChI InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3
Standard InChI Key OZIQYDPFZXTZSB-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Its IUPAC name reflects the nitro group at position 7 and the propan-1-one group at position 6 of the benzodioxin scaffold.

Structural Characterization

Key spectral data:

  • IR: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ketone (1700–1650 cm⁻¹) groups .

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups in the dioxane ring (δ 4.2–4.3 ppm), and the propanone methyl group (δ 2.1–2.3 ppm) .

Crystallographic Data

While no direct crystal structure is available for this compound, analogous benzodioxin derivatives exhibit planar aromatic systems with dioxane rings in chair conformations .

Synthesis and Reactivity

Synthetic Pathways

  • Nitration of Precursors:

    • The propanone-substituted benzodioxin (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, CAS: 20632-12-6) undergoes electrophilic nitration using HNO₃/H₂SO₄. The ketone group directs nitro substitution to position 7 .

    • Yield: ~60–70% under optimized conditions .

  • Alternative Routes:

    • Condensation of nitrobenzodioxin intermediates with propanoyl chloride in the presence of Lewis catalysts (e.g., AlCl₃) .

Reactivity

  • Reduction: The nitro group can be reduced to an amine using H₂/Pd-C, yielding 1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one, a potential intermediate for pharmaceuticals .

  • Nucleophilic Substitution: The ketone participates in Grignard reactions, forming tertiary alcohols .

Physicochemical Properties

PropertyValueSource
Melting Point170–171°C (decomposes)
Boiling Point399.9°C (estimated)
Density1.32 g/cm³ (analogous compound)
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.6 (predicted)

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing serotonin receptor modulators .

  • Material Science: Nitro groups enhance thermal stability, making derivatives potential candidates for high-temperature polymers .

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